1-(3-Oxocyclohexylidene)thiosemicarbazide
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Overview
Description
1-(3-Oxocyclohexylidene)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Oxocyclohexylidene)thiosemicarbazide can be synthesized through the reaction of thiosemicarbazide with 3-oxocyclohexanone. The reaction typically involves the following steps:
- Dissolve thiosemicarbazide in a suitable solvent, such as ethanol or methanol.
- Add 3-oxocyclohexanone to the solution.
- Heat the mixture under reflux conditions for several hours.
- Allow the reaction mixture to cool to room temperature.
- Filter the precipitated product and wash it with cold solvent to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and reaction time, may be optimized to achieve higher yields and purity. Additionally, industrial processes may incorporate purification techniques such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Oxocyclohexylidene)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiosemicarbazide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiosemicarbazides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Oxocyclohexylidene)thiosemicarbazide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to a decrease in the proliferation of cancer cells and an increase in apoptosis (programmed cell death) . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria, leading to cell lysis .
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide: The parent compound of 1-(3-Oxocyclohexylidene)thiosemicarbazide, known for its broad range of biological activities.
1,3,4-Thiadiazole Derivatives: These compounds share similar biological activities, including antimicrobial and anticancer properties.
Hydrazinecarbothioureas: These compounds are structurally related to thiosemicarbazides and exhibit similar chemical reactivity and biological activities.
Uniqueness
This compound is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the 3-oxocyclohexylidene moiety enhances its ability to interact with molecular targets, making it a promising candidate for various scientific research applications .
Properties
Molecular Formula |
C7H11N3OS |
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Molecular Weight |
185.25 g/mol |
IUPAC Name |
[(3-oxocyclohexen-1-yl)amino]thiourea |
InChI |
InChI=1S/C7H11N3OS/c8-7(12)10-9-5-2-1-3-6(11)4-5/h4,9H,1-3H2,(H3,8,10,12) |
InChI Key |
DGPXORDYODTKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)NNC(=S)N |
Origin of Product |
United States |
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